N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohex-3-ene-1-carboxamide
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Overview
Description
N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohex-3-ene-1-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinoline ring system, which is known for its presence in many biologically active molecules. The methoxyacetyl and cyclohexene carboxamide groups contribute to its unique chemical properties and potential reactivity.
Preparation Methods
The synthesis of N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohex-3-ene-1-carboxamide can be achieved through several synthetic routes. One common method involves the reduction of tetrahydro-1H-isoindole-1,3(2H)-diones with sodium borohydride (NaBH4) to obtain the desired cyclohexene carboxamide derivatives . Bromination and epoxidation reactions are also employed to modify the structure and obtain substituted bicyclic lactone compounds .
Chemical Reactions Analysis
N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohex-3-ene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Substitution: Substitution reactions can occur at various positions on the quinoline ring or the cyclohexene ring, leading to a variety of derivatives.
Common reagents used in these reactions include bromine for bromination and epoxides for epoxidation . The major products formed from these reactions are often substituted bicyclic lactone compounds .
Scientific Research Applications
N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohex-3-ene-1-carboxamide has several scientific research applications:
Chemistry: The compound is used in the synthesis of various derivatives and as a starting material for the preparation of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and interaction with biological targets.
Medicine: The compound’s structure suggests potential pharmacological properties, making it a candidate for drug development and medicinal chemistry research.
Industry: It may be used in the development of new materials or as a precursor in industrial chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohex-3-ene-1-carboxamide involves its interaction with specific molecular targets and pathways. The quinoline ring system is known to interact with various enzymes and receptors, potentially inhibiting their activity. The methoxyacetyl and cyclohexene carboxamide groups may enhance the compound’s binding affinity and specificity for these targets.
Comparison with Similar Compounds
N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohex-3-ene-1-carboxamide can be compared with other similar compounds, such as:
Cyclohexanecarboxylic acids: These compounds share a similar cyclohexene ring structure and are studied for their inhibitory activity on enzymes.
Quinoline derivatives: Compounds with a quinoline ring system are known for their biological activities and are used in various medicinal applications.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]cyclohex-3-ene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-24-13-18(22)21-11-5-8-14-9-10-16(12-17(14)21)20-19(23)15-6-3-2-4-7-15/h2-3,9-10,12,15H,4-8,11,13H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKTUTFBEEYMSMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3CCC=CC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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